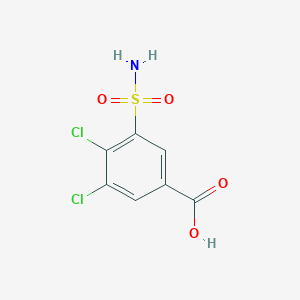

3,4-Dichloro-5-sulfamoylbenzoic acid

Description

Properties

Molecular Formula |

C7H5Cl2NO4S |

|---|---|

Molecular Weight |

270.09 g/mol |

IUPAC Name |

3,4-dichloro-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C7H5Cl2NO4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |

InChI Key |

KZGNROXSHPSJSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation and Formation of Sulfonyl Chloride Intermediate

- Starting materials : 3,4-dichlorobenzoic acid and chlorosulfonic acid.

- Catalyst : Sodium sulfate.

- Solvent : N-Methylpyrrolidone (NMP).

- Procedure :

- Charge NMP into the reactor.

- Add 3,4-dichlorobenzoic acid and sodium sulfate.

- Heat the mixture to approximately 145°C until complete dissolution.

- Slowly add chlorosulfonic acid dropwise while maintaining the temperature.

- Continue the reaction for 5 hours with rear insulation to ensure completion.

- Outcome : Formation of 3,4-dichloro-5-carboxylphenylsulfonyl chloride intermediate.

Ammonolysis to Form Sulfamoyl Group

- Reagents : Ammonia solution.

- Conditions :

- Cool the sulfonyl chloride intermediate to room temperature.

- Introduce ammoniacal liquor into an ammoniation kettle equipped with cryogenic cooling.

- Cool ammonia to 0°C to control exothermic reaction.

- Slowly add the sulfonyl chloride intermediate, maintaining the reaction temperature below 5°C.

- Stir and react for 2 hours.

- Outcome : Conversion of sulfonyl chloride to sulfamoyl group, yielding crude 3,4-dichloro-5-sulfamoylbenzoic acid.

Acidification and Purification

- Acidification : Adjust pH to 1-2 using hydrochloric acid at temperatures below 10°C.

- Washing : Centrifugal washing until the pH of the wash water reaches 4-5.

- Refining :

- Suspend crude product in alcohol.

- Heat to 75°C until solution clarifies.

- Add activated carbon for decolorization for 1.5 hours.

- Filter hot and cool to crystallize.

- Centrifuge and dry the purified product.

Summary Table of Key Process Parameters

| Step | Reagents/Materials | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Sulfonation | 3,4-dichlorobenzoic acid, chlorosulfonic acid, NMP, sodium sulfate | 145 | 5 hours | Dropwise addition of chlorosulfonic acid |

| Centrifugation | Reaction mixture | Room temp | - | Product isolation |

| Ammonolysis | Ammonia solution, sulfonyl chloride intermediate | 0 to 5 | 2 hours | Temperature control critical |

| Acidification | Hydrochloric acid | ≤10 | Until pH 1-2 | pH control essential |

| Washing | Water | - | Until pH 4-5 | Removal of impurities |

| Refining | Alcohol, activated carbon | 75 | 1.5 hours (decolorizing) | Crystallization by cooling |

- The use of sodium sulfate as a catalyst improves sulfonation efficiency and yield.

- N-Methylpyrrolidone serves as an effective solvent for dissolving the starting acid and facilitating the sulfonation reaction.

- Temperature control during ammonolysis is critical to avoid side reactions and degradation.

- The purification sequence involving acidification, washing, and activated carbon decolorization ensures high purity of the final product.

- The process is scalable and suitable for industrial production due to its straightforward reaction steps and manageable conditions.

While the above method is the most documented and industrially applied, alternative routes exist involving different solvents, catalysts, or sulfonation agents. However, these are less common and often less efficient or more complex.

The preparation of this compound is effectively achieved through the sulfonation of 3,4-dichlorobenzoic acid using chlorosulfonic acid in the presence of sodium sulfate catalyst and N-Methylpyrrolidone solvent, followed by ammonolysis and purification steps. This method is well-established, supported by patent literature, and optimized for industrial application.

Chemical Reactions Analysis

3,4-Dichloro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dichloro-5-sulfamoylbenzoic acid has several scientific research applications:

Pharmaceuticals: It is used as a reference material in pharmaceutical research and quality control.

Analytical Chemistry: The compound is employed in method development for qualitative and quantitative analyses.

Biological Studies: It serves as a model compound in studies related to enzyme inhibition and metabolic pathways.

Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs

The 2,4 isomer is compared to sulfamoylbenzoic acid derivatives with variations in substituent positions or functional groups:

Key Structural Differences :

- Substituent positions : The 2,4 isomer has chlorines at positions 2 and 4, while Clorsulon substitutes chlorine at position 4 and adds a nitro group at position 3. Dichlorphenamide features dual sulfonamide groups.

- Functional groups : Derivatives like 2-(3,4-dichlorophenyl)-5-(methylsulfamoyl)benzoic acid incorporate methylsulfamoyl and aryl groups for specialized applications .

Physicochemical Properties

Notable Trends:

- The 2,4 isomer’s low solubility (LogS = -2.48) limits its bioavailability but enhances stability in coordination polymers .

- Dichlorphenamide’s dual sulfonamide groups improve water solubility compared to monosubstituted analogs .

Mechanistic Insights :

Biological Activity

3,4-Dichloro-5-sulfamoylbenzoic acid is a benzoic acid derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

- Molecular Formula : C7H5Cl2NO4S

- Molecular Weight : 270.09 g/mol

- CAS Number : 2736-23-4

This compound primarily acts as an inhibitor of carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various tumors. The inhibition of CAIX leads to a reduction in tumor acidity, thereby limiting invasion and metastasis. The compound's sulfonamide group is crucial for its inhibitory activity against these enzymes .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Antitumor Activity

The compound has shown promise in anticancer research due to its selective inhibition of CAIX. A series of benzoate derivatives, including this compound, were tested for their binding affinity to CAIX. The results indicated an extremely high binding affinity (K_d = 0.12 nM) and selectivity over other CA isozymes, suggesting potential for development as a cancer therapeutic agent .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various derivatives of sulfamoylbenzoic acids, including this compound. The results indicated that this compound exhibited superior activity against S. aureus and E. coli, outperforming standard antibiotics such as Chloramphenicol and Cefepime . -

Antitumor Mechanism Investigation :

Another research focused on the anticancer properties of benzoate derivatives, highlighting that the inhibition of CAIX by this compound led to decreased tumor cell proliferation in vitro. The study suggested that this compound could serve as a lead candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3,4-dichloro-5-sulfamoylbenzoic acid, and how can side reactions be minimized?

- Methodological Answer : The compound is typically synthesized via sulfonation and chlorination of benzoic acid derivatives. A key method involves reacting 2,4-dichlorobenzoic acid with chlorosulfonic acid to form intermediates like 2,4-dichloro-5-chlorsulfonylbenzoic acid, followed by amidation with ammonia to introduce the sulfamoyl group . To minimize side reactions (e.g., over-sulfonation), controlled temperature (≤40°C) and stoichiometric ratios of reagents are critical. Membrane filtration and fluidized-bed drying are recommended for purification to avoid hydrolysis .

Q. How should this compound be handled safely in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles due to its irritant properties (H315, H319, H335) . Store in sealed containers at room temperature in dry conditions to prevent moisture-induced degradation . Work in a fume hood during synthesis to avoid inhalation of fine particles, which have been linked to occupational asthma .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is standard for assessing purity . Structural confirmation requires NMR (¹H/¹³C), FT-IR (to identify sulfonamide and carboxylic acid groups), and mass spectrometry (ESI-MS for molecular ion peaks at m/z 268.93) . X-ray crystallography can resolve crystal packing and hydrogen-bonding networks in coordination polymers .

Q. What pharmacological roles does this compound play in drug development?

- Methodological Answer : The compound is a precursor for diuretics like furosemide, where its sulfamoyl group binds to renal carbonic anhydrase isoforms. Derivatives with pyridyl or furfuryl substitutions show enhanced bioactivity in preclinical models . In vitro assays (e.g., enzyme inhibition kinetics) and in vivo diuresis studies in rodents are standard for evaluating therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?

- Methodological Answer : Use continuous-flow reactors to enhance heat and mass transfer during sulfonation, reducing byproduct formation . Catalytic amounts of dimethylformamide (DMF) can accelerate amidation kinetics. Post-synthesis, employ recrystallization from ethanol-water mixtures (70:30 v/v) to achieve >90% yield . Monitor reaction progress via inline FT-IR to detect residual chlorosulfonic acid .

Q. What structural features of this compound enable its use in designing coordination polymers?

- Methodological Answer : The sulfamoyl and carboxylic acid groups act as bifunctional ligands, coordinating with transition metals (Co²⁺, Cd²⁺, Zn²⁺) to form 1D/2D polymers. Hydrothermal synthesis at 120°C with 4,4′-bipyridine (bpy) as a co-ligand produces frameworks with tunable porosity. Single-crystal XRD reveals metal-oxygen bond lengths (~2.0 Å) and ligand geometry dictating polymer topology .

Q. How do structural modifications (e.g., halogen substitution) impact the pharmacological activity of derivatives?

- Methodological Answer : Chlorine atoms at the 3- and 4-positions enhance lipophilicity, improving membrane permeability. Replacing chlorine with bromine at position 5 increases carbonic anhydrase inhibition (IC₅₀ reduced by ~30% in derivatives) but may elevate toxicity. SAR studies using QSAR models and crystallographic docking can identify optimal substitutions .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Use pharmacokinetic profiling (e.g., microsomal stability assays) to identify labile functional groups. Prodrug strategies, such as esterification of the carboxylic acid, can enhance oral absorption. Cross-validate in vitro findings with ex vivo tissue models (e.g., isolated renal tubules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.